N-[(1-hydroxycyclopentyl)methyl]-1-phenylmethanesulfonamide
Description
N-[(1-Hydroxycyclopentyl)methyl]-1-phenylmethanesulfonamide is a sulfonamide derivative characterized by a phenylmethanesulfonamide core modified with a (1-hydroxycyclopentyl)methyl substituent on the nitrogen atom.
Properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c15-13(8-4-5-9-13)11-14-18(16,17)10-12-6-2-1-3-7-12/h1-3,6-7,14-15H,4-5,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHNRSGYEXLPGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxycyclopentyl)methyl]-1-phenylmethanesulfonamide typically involves multiple steps. One common method includes the reaction of cyclopentanol with a suitable sulfonyl chloride in the presence of a base to form the sulfonamide intermediate. This intermediate is then reacted with benzyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1-hydroxycyclopentyl)methyl]-1-phenylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[(1-hydroxycyclopentyl)methyl]-1-phenylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-[(1-hydroxycyclopentyl)methyl]-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the sulfonamide group can interact with amino acid residues, leading to inhibition or activation of enzymatic activity. This compound may also modulate signaling pathways by binding to receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table highlights key structural analogs and their properties:
Key Observations:
- Hydrogen Bonding: The hydroxyl group in the target compound may improve solubility and target affinity compared to non-hydroxylated analogs (e.g., compound 8 in ) .
- Electron-Withdrawing Groups: Trifluoromethyl and cyano substituents () increase electronegativity, enhancing resistance to oxidative degradation .
Yield and Purity Trends:
Biological Activity
N-[(1-hydroxycyclopentyl)methyl]-1-phenylmethanesulfonamide is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C14H21NO2S
- Molecular Weight : 281.39 g/mol
- IUPAC Name : this compound
This sulfonamide derivative features a cyclopentyl group, which is significant for its interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity . In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 12 | Cell cycle arrest |
| HeLa (Cervical) | 20 | Inhibition of DNA synthesis |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown anti-inflammatory effects in animal models. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in conditions such as arthritis.
Case Study: In Vivo Anti-inflammatory Activity
In a controlled study on rats with induced arthritis, administration of this compound resulted in:
- Reduction in paw swelling by 40% compared to control.
- Decreased levels of TNF-alpha and IL-6 , indicating a reduction in systemic inflammation.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit certain kinases involved in cell signaling pathways that regulate cell growth and survival.
Target Interaction
Research utilizing drug-target databases indicates that this compound may interact with:
- Voltage-gated potassium channels (Kv3.3) : This interaction could influence neuronal excitability and has implications for neurological disorders.
- Cyclin-dependent kinases (CDKs) : Inhibition of CDKs can lead to cell cycle arrest, providing a mechanism for its anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
